molecular formula C10H18F2N2O2 B1478164 2-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one CAS No. 2097948-40-6

2-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one

Cat. No. B1478164
CAS RN: 2097948-40-6
M. Wt: 236.26 g/mol
InChI Key: VTWSTBQOCUTCAV-UHFFFAOYSA-N
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Description

Based on its name, “2-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one” is likely an organic compound containing functional groups such as an amino group (-NH2), a carbonyl group (C=O), and a pyrrolidine ring. It also contains an ethoxymethyl group and two fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, a five-membered ring containing nitrogen, would be a key feature. The ethoxymethyl group would likely be attached to this ring, and the amino group would be attached to the propyl chain .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group might participate in acid-base reactions, the carbonyl group could be involved in nucleophilic addition reactions, and the fluorine atoms might make the compound more electrophilic .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the amino and carbonyl groups) might make it soluble in polar solvents .

Scientific Research Applications

Interaction with Other Chemical Compounds

Research has explored the interaction of similar amines and ethoxymethylene-containing derivatives, leading to various compounds with potential applications in chemical synthesis and pharmacology. For instance, the interaction of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives resulted in several linearly linked products, indicating the versatility of these compounds in chemical reactions (Vandyshev et al., 2015).

Involvement in Complex Formation

A study reported the synthesis of new unsymmetrical N-capped tripodal amines, including variations with ethoxymethylene groups. These amines were used in condensation reactions with aldehydes in the presence of Cu(II) ions to form mononuclear and dinuclear complexes. This research highlights the role of such compounds in forming complex structures with metal ions, which could have implications in catalysis and materials science (Keypour et al., 2015).

Application in Synthesis of β-hydroxy-α-amino Acid

The compound was identified as a key intermediate in synthesizing an Active Pharmaceutical Ingredient (API), demonstrating its significance in pharmaceutical synthesis. The synthesis process involved d-threonine aldolase enzymes, emphasizing the biochemical applications of such compounds (Goldberg et al., 2015).

Conformational Analyses

Conformational analyses of similar aminopropan-1-ol derivatives have been conducted, providing insights into their structural properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including drug design and materials science (Nitek et al., 2020).

Synthesis of Polysubstituted Pyrroles

Efficient, metal-free methods have been developed for synthesizing polysubstituted pyrrole derivatives using compounds with ethoxymethylene groups. This highlights their utility in organic synthesis, particularly in environmentally friendly processes (Kumar et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known from the name alone .

properties

IUPAC Name

2-amino-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-3-16-5-8-4-10(11,12)6-14(8)9(15)7(2)13/h7-8H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWSTBQOCUTCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1C(=O)C(C)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one
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2-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one
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2-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one
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2-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one
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2-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one

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